molecular formula C16H20N4O3 B2393320 N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034306-42-6

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

Cat. No.: B2393320
CAS No.: 2034306-42-6
M. Wt: 316.361
InChI Key: IKBBMYRRNHRNKU-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a useful research compound. Its molecular formula is C16H20N4O3 and its molecular weight is 316.361. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Heterocyclic Compound Synthesis : The synthesis of novel heterocyclic compounds derived from benzodifuranyl and triazines has shown potential anti-inflammatory and analgesic activities. These compounds were evaluated for their cyclooxygenase-1/2 (COX-1/COX-2) inhibitory properties, demonstrating significant selectivity and effectiveness in analgesic and anti-inflammatory activities, which could hint at potential applications for related compounds in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Chemical Synthesis Techniques

  • Tandem Oxidative Aminocarbonylation-Cyclization : A novel synthesis route was developed for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives via tandem oxidative aminocarbonylation-cyclization of propynyloxyphenols and propynyloxyanilines. This method highlights advanced chemical synthesis techniques that could be applied to the synthesis of N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide (Gabriele et al., 2006).

Antimicrobial and Antioxidant Studies

  • 1,2,4-Triazole Derivatives : The synthesis and characterization of new 1,2,4-triazole derivatives have been conducted, demonstrating antimicrobial and antioxidant activities. These compounds were compared to standard antioxidants, providing a foundation for further research into similar compounds for potential antimicrobial and antioxidant applications (Yüksek et al., 2015).

Potential for Drug Discovery

  • Angiotensin II Antagonists : Research into 4H-1,2,4-triazoles and 3H-imidazo[1,2-b][1,2,4]triazoles as angiotensin II antagonists showcases the potential for compounds within this chemical family to serve as lead structures in the development of new drugs for treating hypertension and related cardiovascular diseases (Ashton et al., 1993).

Mechanism of Action

Target of Action

Similar 1,2,4-triazole derivatives have been evaluated as potential anticancer agents . These compounds often target enzymes such as aromatase , which plays a crucial role in the biosynthesis of estrogens, a group of hormones that can promote the growth of certain types of cancer cells.

Mode of Action

It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that the compound may interact with its targets through hydrogen bonding, potentially altering the function of the target protein and leading to downstream effects.

Biochemical Pathways

Given that similar compounds have shown anticancer activity , it’s plausible that this compound could affect pathways related to cell proliferation and survival

Pharmacokinetics

The presence of the 1,2,4-triazole ring in the compound suggests that it may have good absorption and distribution characteristics, as this group is known to improve such properties

Result of Action

Similar 1,2,4-triazole derivatives have shown cytotoxic activity against various cancer cell lines . This suggests that the compound may have a similar effect, potentially leading to cell death in certain types of cancer cells.

Properties

IUPAC Name

N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-11(2)13(8-20-10-17-9-18-20)19-16(21)12-4-3-5-14-15(12)23-7-6-22-14/h3-5,9-11,13H,6-8H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBBMYRRNHRNKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=NC=N1)NC(=O)C2=C3C(=CC=C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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